molecular formula C20H21NO5 B1680522 Repirinast CAS No. 73080-51-0

Repirinast

货号 B1680522
CAS 编号: 73080-51-0
分子量: 355.4 g/mol
InChI 键: NFQIAEMCQGTTIR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击“快速查询”以从我们的专家团队获取报价。
  • 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Repirinast, marketed under the tradename Romet, is an antihistamine . It was originally developed as an asthma drug by Mitsubishi Tanabe Pharma for the Japanese market .


Synthesis Analysis

Algernon Pharmaceuticals has retained Zhejiang Ausun Pharmaceutical Co. of China to manufacture its own supply of cGMP grade Repirinast . Ausun has developed and optimized a new synthetic route to Repirinast .


Molecular Structure Analysis

Repirinast has a molecular formula of C20H21NO5 . Its IUPAC name is 3-methylbutyl 7,8-dimethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-2-carboxylate . The structure of Repirinast contains 49 bonds in total, including 28 non-H bonds, 11 multiple bonds, 5 rotatable bonds, 5 double bonds, 6 aromatic bonds, 3 six-membered rings, and 2 ten-membered rings .


Physical And Chemical Properties Analysis

Repirinast has a molar mass of 355.390 g·mol−1 . It has a molecular weight of 355.4 g/mol . The exact mass and mono-isotopic mass of Repirinast are 355.14197277 g/mol .

科研应用

药代动力学和安全性

雷匹拉那司被确定为一种新的口服抗过敏药物,已经进行了药代动力学和安全性研究。一项I期研究评估了在健康的中国志愿者中雷匹拉那司的耐受性和药代动力学,使用了150、300或450毫克的剂量。研究发现雷匹拉那司耐受性良好,没有报告严重不良事件。药代动力学显示,最大浓度(Cmax)大约在用药后0.75小时达到,平均半衰期(t1/2)约为16.21小时。这项研究对了解雷匹拉那司的安全性和药代动力学特性做出了重要贡献 (Lv et al., 2018)

咳嗽变异性哮喘的临床有效性

另一个研究领域关注雷匹拉那司在治疗儿童咳嗽变异性哮喘(CVA)中的临床疗效。无锡市儿童医院进行的一项研究比较了雷匹拉那司和蒙特卢卡斯特在CVA患儿中的效果。结果显示,雷匹拉那司达到了与蒙特卢卡斯特类似的疗效,复发率低,不良反应不明显,表明其作为CVA儿童的替代治疗潜力 (Yon, 2015)

药代动力学相互作用研究

研究雷匹拉那司与其他药物的药代动力学相互作用也是至关重要的。一项研究探讨了茶碱和雷匹拉那司在哮喘患者中的相互作用。发现这些药物的联合给药并没有显著影响茶碱的药代动力学,表明没有主要的相互作用担忧 (Takagi et al., 2004)

未来方向

Algernon Pharmaceuticals has received a Notice of Allowance for the patent application of Repirinast from the Japanese Patent Office for the treatment of chronic kidney disease (CKD) . The company plans to investigate the use of Repirinast in acute interstitial nephritis, which causes inflammation of parts of the kidney .

性质

IUPAC Name

3-methylbutyl 7,8-dimethyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c1-10(2)7-8-25-20(24)15-9-14(22)16-18(26-15)13-6-5-11(3)12(4)17(13)21-19(16)23/h5-6,9-10H,7-8H2,1-4H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQIAEMCQGTTIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C3=C(C(=O)C=C(O3)C(=O)OCCC(C)C)C(=O)N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10223349
Record name Repirinast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10223349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Repirinast

CAS RN

73080-51-0
Record name Repirinast
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73080-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Repirinast [USAN:INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073080510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Repirinast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10223349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REPIRINAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K8KA8B61G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Repirinast
Reactant of Route 2
Repirinast
Reactant of Route 3
Repirinast
Reactant of Route 4
Reactant of Route 4
Repirinast
Reactant of Route 5
Repirinast
Reactant of Route 6
Repirinast

Citations

For This Compound
266
Citations
N Yamada, S Kadowaki, K Takahashi… - Biochemical …, 1992 - Elsevier
Repirinast (MY-5116; isoarnyl 5,6-dihydro-7,8-diniethyl-4,5-dioxo-4H-pyrano[3,2-c]quino-line-2-carboxylate) is an anti-allergic drug of demonstrated effectiveness for treating bronchial …
Number of citations: 219 www.sciencedirect.com
C Lv, M Huang, Q Zhang, S Zong… - Brazilian Journal of …, 2018 - SciELO Brasil
… Pharmacokinetics of the active metabolite of the prodrug repirinast in … of repirinast in Chinese subjects is available. In this paper, the pharmacokinetics, safety and tolerability of repirinast …
Number of citations: 1 www.scielo.br
PC Patel, BC Rutherford, JA Lux… - Journal of allergy and …, 1992 - Elsevier
… Repirinast, a novel ingested antiallergic asthma medication … -order trial with ingested repirinast 300 mg twice daily for 7 … PC 20 after 6 days of repirinast or 6 days of placebo. In the 13 …
Number of citations: 1 www.sciencedirect.com
M Takei, K Endo, K Takahashi - British journal of pharmacology, 1992 - Wiley Online Library
1 When MY‐1250 (3.6 × 10 −5 m) was added to mast cells, it caused a rapid increase in adenosine 3′:5′‐cyclic monophosphate (cyclic AMP) and decrease in adenosine 5′‐…
Number of citations: 3 bpspubs.onlinelibrary.wiley.com
N Yamada, M Ohgaki, M Muramatsu - International archives of allergy …, 1993 - karger.com
… Repirinast also blocked antigen-induced airway hyperresponsiveness to inhaled acetylcholine. The inhibitory effect of repirinast … In this study, we investigated the effects of repirinast on …
Number of citations: 4 karger.com
D Beermann, HG Schaefer, M Wargenau… - European journal of …, 1992 - Springer
The pharmacokinetics of BAY w 8199, the active metabolite of the prodrug repirinast (BAY u 2372), has been investigated after oral administration of 150, 300 and 450 mg repirinast to …
Number of citations: 5 link.springer.com
HG Schaefer, D Beermann, R Horstmann… - Journal of …, 1993 - Elsevier
… antiasthmatic drug repirinast was investigated in two different studies after oral administration of 300 mg of repirinast. In each study, 12 healthy volunteers received the repirinast dose …
Number of citations: 8 www.sciencedirect.com
Y Kurumaji, M Shono - Dermatology, 1994 - karger.com
We describe the first case of drug-induced solar urticaria due to repirinast, an antiallergic drug developed and introduced into the market in Japan in 1987. The patient was a 72-year-…
Number of citations: 27 karger.com
M Takei, K Endo, K Takahashi - International archives of allergy and …, 1990 - karger.com
MY-1250, an active metabolite of Repirinast (MY-5116), strongly and dose-dependently inhibited the in vitro histamine release from rat peritoneal mast cells induced by antigen. The IC …
Number of citations: 2 karger.com
K Takagi, T Kuzuya, T Horiuchi, M Nadai… - European journal of …, 1989 - Springer
A possible pharmacokinetic interaction between theophylline and repirinast has been investigated in asthmatic patients. The kinetics of theophylline was studied in seven adult in-…
Number of citations: 7 link.springer.com

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。